

Application Notes and Protocols for Novel Preservatives Derived from Furfuryl Methyl Sulfide

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Compound of Interest

Compound Name: Furfuryl methyl sulfide

Cat. No.: B074786

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This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel preservatives derived from **furfuryl methyl sulfide**. These compounds have demonstrated significant antimicrobial activity against a range of foodborne bacteria and fungi, presenting them as promising candidates for further development as preservatives in the food and pharmaceutical industries.

Introduction

The furan nucleus is a critical scaffold in a variety of biologically active compounds.[1] When combined with a thioether moiety, as seen in **furfuryl methyl sulfide** derivatives, the resulting compounds can exhibit potent antimicrobial properties.[2][3] Recent research has focused on the synthesis of a series of 2-methyl-3-furyl sulfide derivatives, which have shown broad-spectrum antimicrobial activity, in some cases exceeding that of commercial preservatives.[2][3] These compounds are synthesized from the precursor 2-methyl-3-furyl disulfide through various reactions, including C-H sulfurization, nucleophilic substitution, and ring-opening reactions.[2][3] This document outlines the synthesis of these derivatives and the protocols to assess their preservative efficacy.

Data Presentation: Antimicrobial Activity

The following tables summarize the antimicrobial activity of synthesized 2-methyl-3-furyl sulfide derivatives against various foodborne microorganisms. The data includes Minimum Inhibitory Concentration (MIC) values and the diameter of the inhibition zone.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound	E. coli	B. subtilis	S. aureus	P. italicum	A. niger	M. racemosus	R. oryzae
3b	6.25	1.56	3.125	12.5	12.5	3.125	1.56
3d	12.5	12.5	6.25	>50	>50	12.5	12.5
3e	6.25	>50	>50	>50	>50	>50	>50
3i	3.125	1.56	1.56	6.25	6.25	1.56	1.56
3j	6.25	12.5	1.56	-	-	-	-
3l	3.125	1.56	1.56	-	-	1.56	-
3m	>50	>50	3.125	>50	>50	>50	>50
Penicillin	6.25	12.5	6.25	-	-	-	-
Amphotericin B	-	-	-	6.25	6.25	3.125	3.125
Thiram	-	-	-	12.5	12.5	3.125	3.125

Data extracted from a study by Xie et al.[2][3] A hyphen (-) indicates that the test was not performed.

Table 2: Inhibition Zone Diameter in mm

Compound	E. coli	B. subtilis	S. aureus	S. paratyphi	L. monocytogenes	V. parahemolyticus
3a	0	12.57±0.29	11.57±0.29	11.03±0.47	0	0
3b	8.77±0.33	17.57±0.29	8.57±0.29	19.90±0.42	18.57±0.29	0
3d	8.90±0.20	0	7.37±0.13	8.43±0.33	0	0
3e	12.03±0.29	0	0	0	0	0
3f	0	7.23±0.13	0	8.37±0.13	7.57±0.47	10.03±0.29
3g	7.57±0.29	9.23±0.47	10.23±0.47	13.70±0.42	13.57±0.29	0
3h	0	8.70±0.42	7.57±0.29	11.23±0.47	9.70±0.42	9.70±0.42
3i	11.23±0.47	16.77±0.33	17.77±0.33	8.70±0.42	8.57±0.29	0
3j	17.70±0.20	13.43±0.33	18.17±0.33	0	0	0
3k	0	0	7.57±0.29	0	0	0
3l	19.57±0.29	14.57±0.29	17.57±0.29	11.90±0.20	10.03±0.29	9.57±0.29
3m	0	0	8.90±0.20	0	0	0
5a	9.37±0.13	0	7.83±0.33	0	0	0
5b	0	0	0	0	0	0
5f	0	0	0	0	0	0

Data extracted from a study by Xie et al.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Synthesis of 2-methyl-3-furyl disulfide (Precursor)

A common precursor for the synthesis of the target derivatives is 2-methyl-3-furyl disulfide. A general method for its preparation is the oxidation of 2-methyl-3-furanthiol.[\[4\]](#)

Materials:

- 2-methyl-3-furanthiol
- Dimethyl sulfoxide (DMSO)
- Three-necked flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Distillation apparatus

Procedure:

- In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO) in a molar ratio of approximately 1:1.[4]
- Stir the mixture at room temperature for 10 hours under normal pressure.[4]
- After the reaction is complete, remove the generated dimethyl sulfide and water by distillation at normal pressure.[4]
- Purify the residue by vacuum distillation to obtain 2-methyl-3-furyl disulfide as a light yellow transparent liquid.[4]

General Synthesis of 2-methyl-3-furyl sulfide derivatives

The following are generalized protocols for the synthesis of various derivatives from 2-methyl-3-furyl disulfide.

1. C-H Sulfurization with Cyclic Ethers and Amides (e.g., Compounds 3a-3i)

- Materials: 2-methyl-3-furyl disulfide, cyclic ether (e.g., tetrahydrofuran) or amide (e.g., formamide), suitable solvent, reaction vessel.

- Procedure: A mixture of 2-methyl-3-furyl disulfide and the respective cyclic ether or amide is reacted. The specific reaction conditions (temperature, catalyst, reaction time) need to be optimized for each substrate.[3]

2. Nucleophilic Substitution with Ketones (e.g., Compounds 3j-3m)

- Materials: 2-methyl-3-furyl disulfide, ketone, alkaline catalyst, heating apparatus.
- Procedure: The 2-methyl-3-furyl disulfide is reacted with a ketone in the presence of an alkaline catalyst under heating.[3]

3. Ring-Opening Reaction with Epoxides (e.g., Compounds 5a-5f)

- Materials: 2-methyl-3-furyl disulfide, epoxide, reaction vessel.
- Procedure: The synthesis is achieved through a ring-opening reaction of the epoxide with 2-methyl-3-furyl disulfide.[3]

Antimicrobial Activity Assay: Broth Microdilution Method (for MIC)

Materials:

- Synthesized **furfuryl methyl sulfide** derivatives
- Bacterial and fungal strains
- Appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)
- 96-well microtiter plates
- Incubator
- Microplate reader

Procedure:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
- Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., $1-2 \times 10^8$ CFU/mL).
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Activity Assay: Disk Diffusion Method (for Inhibition Zone)

Materials:

- Synthesized **furfuryl methyl sulfide** derivatives
- Bacterial and fungal strains
- Appropriate agar medium (e.g., Tryptose Soya Agar for bacteria, Potato Dextrose Agar for fungi)
- Sterile filter paper discs (6 mm diameter)
- Petri dishes
- Incubator

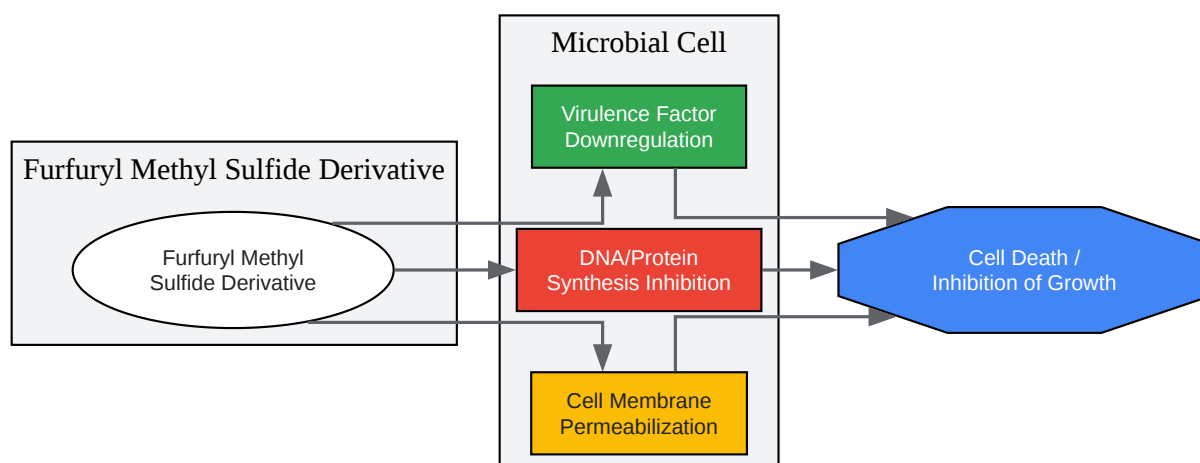
Procedure:

- Prepare a stock solution of each test compound.
- Impregnate sterile filter paper discs with a known concentration of each test compound and allow the solvent to evaporate.
- Prepare a lawn of the test microorganism on the surface of the agar plate.
- Place the impregnated discs on the surface of the inoculated agar.
- Incubate the plates under appropriate conditions.
- Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Mandatory Visualizations

Proposed Antimicrobial Mechanism of Action

The precise signaling pathways for the antimicrobial action of these novel **furfuryl methyl sulfide** derivatives are yet to be fully elucidated. However, based on the known mechanisms of furan and thioether compounds, a proposed mechanism can be hypothesized. Furan derivatives have been shown to interfere with microbial growth through various mechanisms, including the inhibition of enzymes and the disruption of DNA and protein synthesis.^{[1][5]} Thioether compounds can disrupt bacterial virulence by interfering with pathways such as the two-component regulation system, flagellar assembly, and quorum sensing.^[6]

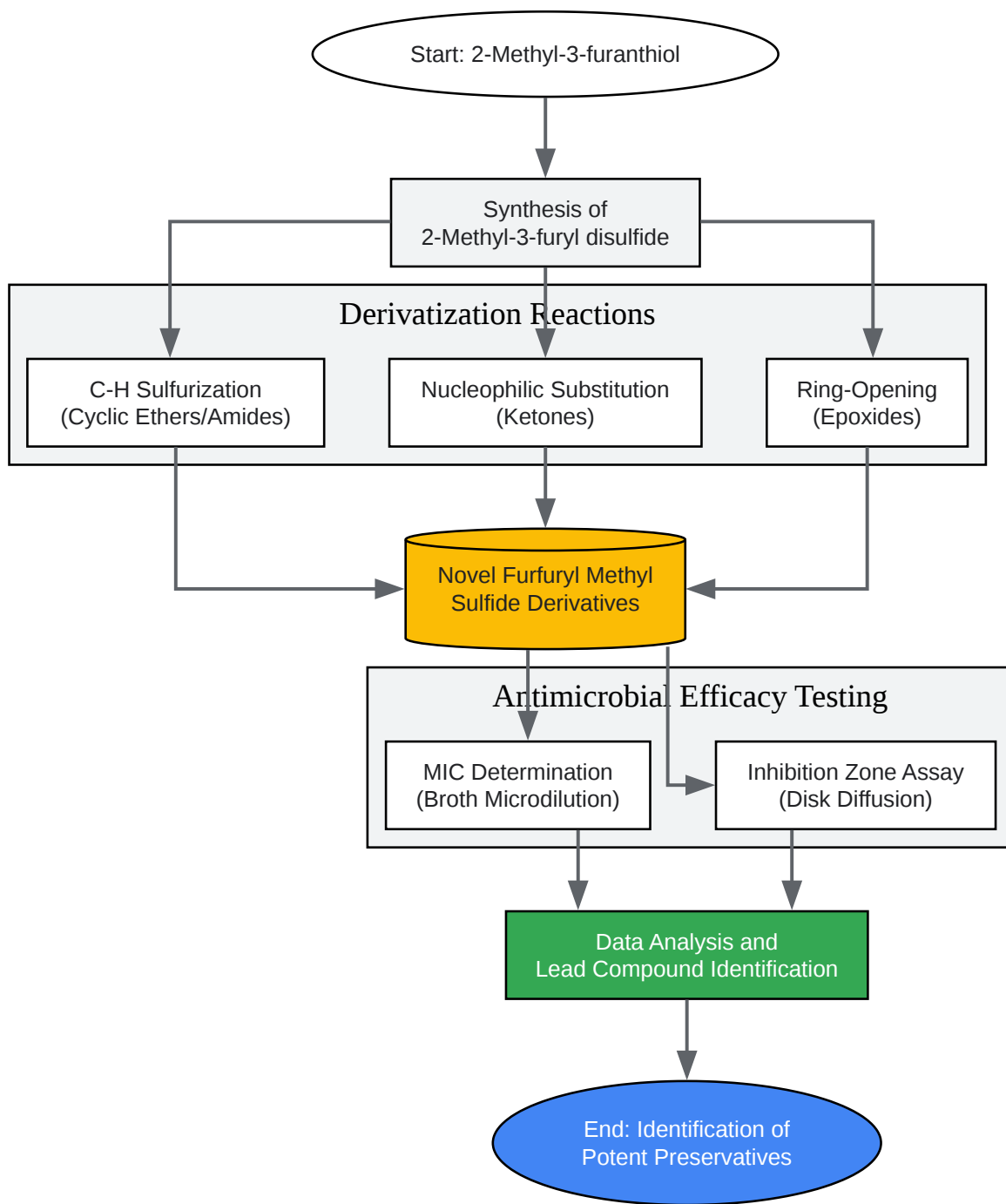


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Caption: Proposed antimicrobial mechanism of action.

General Experimental Workflow for Synthesis and Evaluation

The overall process for developing these novel preservatives involves a systematic workflow from synthesis to antimicrobial testing.



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Caption: General experimental workflow.

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